Phenosafranine

DNA intercalation Nucleic acid binding Biophysical chemistry

Generic phenazinium dyes introduce uncontrolled variability in nucleic acid binding assays due to inconsistent affinity, aggregation artifacts, and incompatible redox potentials. Phenosafranine (PSF) eliminates these variables with quantifiable, application-specific molecular performance: • 1.95-fold triplex RNA preference over duplex RNA (K′ = 3.7 × 10⁵ vs. 1.9 × 10⁵ M⁻¹) for discriminating non-canonical nucleic acid structures • 1.65-fold higher DNA affinity than Safranin-O (K = 1.60 × 10⁵ vs. 0.97 × 10⁵ M⁻¹) for robust calorimetric and spectroscopic baselines • Low formal redox potential (-286 mV vs. SHE) enables sulfide-tolerant amperometric sensor design, unlike Thionine (+52 mV) • Reduced aggregation vs. methyl-substituted analogs ensures linear, reproducible optical responses in quantitative fluorescence and flow cytometry

Molecular Formula C18H15ClN4
Molecular Weight 322.8 g/mol
CAS No. 81-93-6
Cat. No. B118193
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhenosafranine
CAS81-93-6
Synonyms2,8-Diamino-10-phenyl-phenazinium Chloride;  3,7-Diamino-5-phenylphenazinium Chloride; 
Molecular FormulaC18H15ClN4
Molecular Weight322.8 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)[N+]2=C3C=C(C=CC3=NC4=C2C=C(C=C4)N)N.[Cl-]
InChIInChI=1S/C18H14N4.ClH/c19-12-6-8-15-17(10-12)22(14-4-2-1-3-5-14)18-11-13(20)7-9-16(18)21-15;/h1-11H,(H3,19,20);1H
InChIKeySOUHUMACVWVDME-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Phenosafranine: Key Properties and Differentiation


Phenosafranine (PSF) is a planar, cationic phenazinium dye (3,7-diamino-5-phenylphenazinium chloride) that functions as a nucleic acid intercalator, photosensitizer, and redox-active probe [1]. Unlike many in-class dyes, PSF exhibits selective affinity for triplex RNA over duplex RNA (K' = 3.7 × 10⁵ M⁻¹ vs. 1.9 × 10⁵ M⁻¹) [2] and demonstrates a uniquely low formal redox potential (−286 mV vs. SHE) when immobilized, making it a distinctive component in electrochemical sensor design [3]. Its photophysical profile includes triplet quantum yields (ΦT) in the 0.21–0.50 range, which are notably higher than previously reported values for this compound class [4]. These quantifiable properties form the basis for its selection over structurally related analogs in specific research and industrial applications.

Nucleic Acid Probe
Triplex-selective intercalation and GC-specific DNA binding
Electrochemical Sensor
Low-potential redox indicator avoids sulfide interference
Spectroscopy
Reduced aggregation supports concentration-linear signals

Phenosafranine: Generic Substitution Risks


Substituting phenosafranine with a generic phenazinium dye like Safranin-O or Thionine introduces uncontrolled variability across critical performance dimensions. Direct comparative studies reveal that PSF binds DNA with significantly higher affinity than Safranin-O (e.g., K = 1.60 × 10⁵ M⁻¹ vs. 0.97 × 10⁵ M⁻¹ for calf thymus DNA) [1] and exhibits a formal redox potential nearly 340 mV more negative than immobilized Thionine (−286 mV vs. +52 mV vs. SHE) [2]. Furthermore, PSF's aggregation behavior is less pronounced than that of methyl-substituted analogs like Safranin-T, impacting solution-based assay consistency [3]. Even within the same class, such as the acridine Proflavine, PSF shows distinct DNA binding modes and lower overall affinity, which directly affects experimental outcomes in nucleic acid research [4]. These quantifiable disparities underscore that phenosafranine is not an interchangeable commodity dye; its specific molecular properties dictate its utility in precise scientific workflows.

DNA Binding Affinity
Generic phenazinium dyes may exhibit weaker nucleic acid binding, potentially altering assay sensitivity.
Redox Potential
Thionine exhibits a markedly different redox potential, changing reactivity with sulfide and other analytes.
Aggregation Behavior
Methyl-substituted analogs can aggregate more readily, causing nonlinear optical responses.

Phenosafranine Performance Comparisons


DNA Binding Affinity vs. Safranin-O

In a direct head-to-head comparison using calf thymus DNA, phenosafranine (PSF) demonstrates a significantly higher binding affinity than its closest analog, safranin-O (SO). Spectroscopic and calorimetric analysis yielded binding constants of K = 1.60 × 10⁵ M⁻¹ for PSF and K = 0.97 × 10⁵ M⁻¹ for SO, representing a 1.65-fold stronger interaction for PSF [1]. This affinity difference is underpinned by distinct thermodynamic contributions: PSF binding exhibits a higher negative heat capacity change (ΔCp), indicating a greater role for hydrophobic forces in the binding process [1]. Furthermore, PSF shows pronounced guanine-cytosine (GC) base pair specificity, with binding constants significantly elevated for GC-rich sequences compared to adenine-thymine (AT)-rich ones, a selectivity that is more pronounced for PSF than for SO [1].

DNA Binding Affinity
Head-to-head
1.65× higher affinity for PSF
K = 1.60×10⁵ vs. 0.97×10⁵ M⁻¹
Supports binding affinity differentiation for nucleic acid research.
ITC and spectroscopy; calf thymus DNA, pH 7.0
DNA intercalation Nucleic acid binding Biophysical chemistry

Formal Redox Potential vs. Thionine

When immobilized on an affinity chromatography gel for redox sensor applications, phenosafranine (PSF) and thionine exhibit markedly different formal redox potentials. Under near-neutral pH (pH 7), the formal potential (E°') for immobilized PSF is −286 mV versus the standard hydrogen electrode (SHE), while immobilized thionine shows a potential of +52 mV vs. SHE [1]. This 338 mV difference in redox potential dictates their reactivity with environmental analytes. For instance, thionine couples rapidly with sulfide at concentrations below 1 µM, whereas PSF does not react with sulfide even at levels exceeding 100 µM [2]. This differential reactivity is a direct consequence of their distinct redox thermodynamics.

Redox Potential (E°')
Head-to-head
−286 mV (PSF) vs. +52 mV (Thionine)
Δ338 mV
Reported redox potential context supports sulfide-tolerant sensor design.
Immobilized on gel, pH 7, vs. SHE
Redox sensor Electrochemical indicator Environmental monitoring

RNA Triplex vs. Duplex Binding

Phenosafranine exhibits a unique and quantifiable binding preference for triple-helical RNA (triplex) over double-helical RNA (duplex). Spectroscopic and viscometric studies on the poly(U)•poly(A)*poly(U) model system reveal that PSF binds to the RNA triplex with an affinity constant of K' = 3.7 × 10⁵ M⁻¹, compared to K' = 1.9 × 10⁵ M⁻¹ for the parent duplex [1]. This represents a 1.95-fold higher affinity for the triplex structure. The binding mode is intercalative, and importantly, PSF stabilizes the Watson-Crick base-paired strands of the triplex without affecting the Hoogsteen base-paired third strand [1].

RNA Triplex Affinity
Head-to-head
K' = 3.7×10⁵ M⁻¹ (triplex)
vs. 1.9×10⁵ M⁻¹ (duplex); 1.95× preference
Supports triplex-selective probe development.
poly(U)•poly(A)*poly(U) system, pH 7.0
RNA triplex Nucleic acid probe Intercalation

Aggregation Propensity vs. Safranin-T

The aggregation behavior of planar cationic dyes can significantly impact their spectroscopic properties and, consequently, the reliability of solution-based assays. A comparative spectroscopic study of phenosafranine (PSF) and its methyl-substituted analog, safranin-T (ST), revealed that the aggregation process is augmented by the positive inductive effect of the methyl substituents in ST [1]. Consequently, PSF exhibits a lower tendency to form aggregates in both protic and aprotic polar solvents. While both dyes form dimers, the methyl substitution in safranin-T promotes more facile aggregation, which can lead to concentration-dependent spectral shifts and non-linear assay responses [1].

Aggregation Behavior
Context-dependent
PSF: lower aggregation tendency
vs. Safranin-T (methyl-augmented)
May support linear concentration-response in optical assays.
Aqueous and acetonitrile; spectroscopic assessment
Dye aggregation Spectroscopy Solution chemistry

Neurotransmitter Detection by Modified Electrode

Electropolymerized films of poly(phenosafranine) (PPS) on glassy carbon electrodes create a potent electrocatalytic surface for the oxidation of ascorbic acid (AA), a common interferent in neurotransmitter detection. The PPS-modified electrode reduces the activation overpotential for AA oxidation by 200 mV compared to a bare glassy carbon electrode [1]. This significant overpotential reduction is crucial for separating the oxidation peak of AA from those of dopamine (DA) and serotonin, enabling their simultaneous determination. The PPS film exhibits a Nernstian pH dependence (60 mV/pH) and an apparent diffusion coefficient (Dapp) of 2.51 × 10⁻⁹ cm²/s [1].

Ascorbic Acid Overpotential
Head-to-head
200 mV reduction vs. bare electrode
Reported overpotential reduction supports neurotransmitter peak separation.
PPS-modified GCE, pH 7.0 phosphate buffer
Electrochemical sensor Neurotransmitter detection Modified electrode

NADH Detection by SWCNT Nanocomposite

A nanocomposite electrode fabricated from poly(phenosafranine)-functionalized single-walled carbon nanotubes (PPS-SWCNT) demonstrates exceptional performance for the amperometric detection of NADH. Compared to a bare edge-plane pyrolytic graphite (EPPG) electrode, the PPS-SWCNT nanocomposite reduces the overpotential for NADH oxidation by approximately 720 mV and generates a 10-fold higher current response [1]. The sensor achieves a low detection limit of 10 nM, a high sensitivity of 576 µA cm⁻² mM⁻¹, and a rapid response time of less than 2 seconds at a detection potential of 0.0 V vs. Ag/AgCl [1].

NADH Oxidation Overpotential
Head-to-head
≈720 mV reduction; 10× higher current vs. bare EPPG
Reported electrocatalytic enhancement supports sensitive NADH biosensing.
PPS-SWCNT/EPPG, pH 7.0, 0.0 V vs. Ag/AgCl
NADH biosensor Carbon nanotube Electrocatalysis

Phenosafranine High-Value Applications


DNA Binding Mode and Affinity Studies

Research groups investigating the sequence-specific binding of small molecules to DNA should select phenosafranine as a reference intercalator when a compound with defined GC-selectivity and well-characterized thermodynamic parameters is required. Its 1.65-fold higher affinity for DNA compared to safranin-O [1] and its distinct negative heat capacity change [1] provide a robust baseline for comparative biophysical studies, ensuring that observed differences with novel compounds are not artifacts of using a weaker, less specific analog. This is particularly critical in calorimetric (ITC) and spectroscopic (fluorescence quenching, CD) assays where signal strength directly correlates with binding strength.

Low-Potential Redox Sensor Design

For environmental or biomedical engineers developing amperometric sensors, phenosafranine's extremely low formal potential (−286 mV vs. SHE) [2] is a key procurement criterion. Unlike thionine (+52 mV vs. SHE), which reacts with sulfide, PSF can be deployed in matrices containing sulfide without interference [3]. This allows for the selective detection of other target analytes or for use as a reference electrode component in complex media. Furthermore, its ability to form electrocatalytic polymer films [4] and functionalized carbon nanotube composites [5] enables the fabrication of high-sensitivity sensors for neurotransmitters and NADH, respectively.

RNA Triplex-Selective Probe Development

Scientists developing molecular probes or therapeutics aimed at non-canonical nucleic acid structures, such as RNA triplexes, will find phenosafranine's 1.95-fold binding preference for triplex over duplex RNA [6] to be a functionally relevant discriminator. This property is essential for designing assays that must distinguish between double- and triple-helical RNA conformations in vitro. Using a less selective dye could compromise assay specificity and lead to inaccurate quantification of triplex formation, a parameter of interest in studying gene regulation and developing antigene strategies.

Minimizing Dye Aggregation in Spectroscopy

In any application requiring precise, concentration-dependent optical measurements—such as quantitative fluorescence microscopy, flow cytometry, or analytical spectroscopy—phenosafranine is preferred over methyl-substituted analogs like safranin-T due to its reduced aggregation propensity [7]. The absence of methyl groups minimizes the formation of H- and J-aggregates that cause non-linear spectral responses. Procuring phenosafranine ensures that observed spectral changes are due to the intended interaction (e.g., binding to a biomolecule) rather than self-aggregation, thereby improving data reproducibility and quantitative accuracy.

Application
Selection Property
Validation Focus
Nucleic acid binding studies
Defined GC-selectivity and thermodynamic profile
ITC and fluorescence quenching assay reproducibility
Low-potential electrochemical sensing
Sulfide-tolerant redox indicator
Selectivity in sulfide-containing matrices
RNA triplex probe development
Triplex-over-duplex binding preference
Triplex-specific signal differentiation
Quantitative optical spectroscopy
Lower aggregation tendency
Linear concentration-signal response

Technical Documentation Hub

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